molecular formula C17H11Br2NO2S2 B606334 5-[[5-Bromo-2-[(2-bromophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone CAS No. 893449-38-2

5-[[5-Bromo-2-[(2-bromophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone

Numéro de catalogue B606334
Numéro CAS: 893449-38-2
Poids moléculaire: 485.21
Clé InChI: HXNBAOLVPAWYLT-OVCLIPMQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound “5-[[5-Bromo-2-[(2-bromophenyl)methoxy]phenyl]methylene]-2-thioxo-4-thiazolidinone” has a molecular formula of C17H11Br2NO2S2 . It is also known by other names such as PRL-3 Inhibitor I and BR-1 . The molecular weight of the compound is 485.2 g/mol .


Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. The IUPAC name for the compound is (5E)-5-[[5-bromo-2-[(2-bromophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one . The InChI and SMILES strings provide a textual representation of the compound’s structure .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 485.2 g/mol . It has a computed XLogP3-AA value of 5.6, which is a measure of its lipophilicity . The compound has one hydrogen bond donor and four hydrogen bond acceptors . The exact mass and monoisotopic mass are 484.85775 g/mol and 482.85980 g/mol respectively . The topological polar surface area is 95.7 Ų .

Applications De Recherche Scientifique

  • 5-Bromo-2-methoxypyridine

    • Application : This compound is used as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .
    • Results or Outcomes : The outcomes of these applications are the production of an αvβ3 antagonist and a somatostatin sst 3 receptor antagonist, which have potential therapeutic applications .
  • 5-Bromo-2-thiophenecarboxaldehyde

    • Application : This compound was used to prepare 5-[18F]fluoro-2-2-thiophene carboxaldehyde .
    • Results or Outcomes : The outcome of this application is the production of 5-[18F]fluoro-2-2-thiophene carboxaldehyde .
  • 2-[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene

    • Application : This compound is an antidiabetic agent that can be used to prepare Canagliflozin, a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes mellitus .
    • Results or Outcomes : The outcome of this application is the production of Canagliflozin, a drug used for the treatment of type 2 diabetes mellitus .
  • 5-Bromo-2-methoxypyridine
    • Application : This compound is used as a ligand for central nicotinic acetylcholine receptor. It’s also used in a novel synthetic approach to anti-HIV active integrase inhibitors .
    • Results or Outcomes : The outcomes of these applications are the production of a ligand for central nicotinic acetylcholine receptor and an anti-HIV active integrase inhibitor .
  • 5-Bromo-2-methoxypyridine
    • Application : This compound is used as a ligand for central nicotinic acetylcholine receptor. It’s also used in a novel synthetic approach to anti-HIV active integrase inhibitors .
    • Results or Outcomes : The outcomes of these applications are the production of a ligand for central nicotinic acetylcholine receptor and an anti-HIV active integrase inhibitor .

Propriétés

IUPAC Name

(5E)-5-[[5-bromo-2-[(2-bromophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Br2NO2S2/c18-12-5-6-14(22-9-10-3-1-2-4-13(10)19)11(7-12)8-15-16(21)20-17(23)24-15/h1-8H,9H2,(H,20,21,23)/b15-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNBAOLVPAWYLT-OVCLIPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C=C3C(=O)NC(=S)S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)/C=C/3\C(=O)NC(=S)S3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Br2NO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PRL-3 Inhibitor I

CAS RN

893449-38-2
Record name PRL-3 inhibitor I
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
12
Citations
J Sundar, J Devito, M Tyrkus, MC Bosland… - Cancer Research, 2013 - AACR
Prostate carcinoma (PCa) is one of the most frequently diagnosed cancers in US men causing an estimated 30,000 deaths annually. The primary cause for deaths related to PCa is the …
Number of citations: 0 aacrjournals.org
W Sun, Y Zhang, KC Wong, K Liu, Y Yang, B Wu… - …, 2018 - Wiley Online Library
We identified that GATA zinc finger domain containing 1 (GATAD1), a transcriptional factor, was significantly up‐regulated in hepatocellular carcinoma (HCC) through gene amplification…
Number of citations: 15 aasldpubs.onlinelibrary.wiley.com
AN Ju, SY Cho - Bulletin of the Korean Chemical Society, 2012 - researchgate.net
Protein phosphorylation is an essential mechanism for human health and disease, which is regulated by the coordinated activities of kinases and phosphatases. 1 Protein …
Number of citations: 3 www.researchgate.net
EN Vandsemb, H Bertilsson, P Abdollahi… - Journal of translational …, 2016 - Springer
Background PRL-3 is a phosphatase implicated in oncogenesis in multiple cancers. In some cancers, notably carcinomas, PRL-3 is also associated with inferior prognosis and …
Number of citations: 34 link.springer.com
JS Lazo, KE McQueeney, JC Burnett, P Wipf… - The international journal …, 2018 - Elsevier
Protein tyrosine phosphatases (PTPs) undeniably have a central role in the development and progression of human cancers. Historically, however, PTPs have not been viewed as …
Number of citations: 37 www.sciencedirect.com
I Oudaert, A Van der Vreken… - Experimental …, 2022 - ehoonline.biomedcentral.com
Cancer cells are well-known for their capacity to adapt their metabolism to their increasing energy demands which is necessary for tumor progression. This is no different for Multiple …
Number of citations: 7 ehoonline.biomedcentral.com
MA Hjort, H Hov, P Abdollahi, EN Vandsemb… - … Hematology & Oncology, 2018 - Springer
Background Phosphatase of regenerating liver-3 (PRL-3) is implicated in oncogenesis of hematological and solid cancers. PRL-3 expression increases metastatic potential, …
Number of citations: 11 link.springer.com
MA Hjort, P Abdollahi, EN Vandsemb, MH Fenstad… - Oncotarget, 2018 - ncbi.nlm.nih.gov
Phosphatase of regenerating liver-3 (PRL-3/PTP4A3) is upregulated in multiple cancers, including BCR-ABL1-and ETV6-RUNX-positive acute lymphoblastic leukemia (ALL). With this …
Number of citations: 18 www.ncbi.nlm.nih.gov
P Abdollahi, E Vandsemb, S Elsaadi, LM Røst, R Yang… - 2021 - ntnuopen.ntnu.no
Cancer cells often depend on microenvironment signals from molecules such as cytokines for proliferation and metabolic adaptations. PRL‐3, a cytokine‐induced oncogenic …
Number of citations: 21 ntnuopen.ntnu.no
TS Slørdahl, P Abdollahi, EN Vandsemb, C Rampa… - Oncotarget, 2016 - ncbi.nlm.nih.gov
Multiple myeloma (MM) is a neoplastic proliferation of bone marrow plasma cells. PRL-3 is a phosphatase induced by interleukin (IL)-6 and other growth factors in MM cells and …
Number of citations: 34 www.ncbi.nlm.nih.gov

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.